
N-(4-(9-Acridinylamino)-3-(2-hydroxyethoxy)phenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(9-Acridinylamino)-3-(2-hydroxyethoxy)phenyl)methanesulfonamide is a complex organic compound that features an acridine moiety, a hydroxyethoxy group, and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(9-Acridinylamino)-3-(2-hydroxyethoxy)phenyl)methanesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the acridine derivative, followed by the introduction of the hydroxyethoxy group and the methanesulfonamide group. Common reagents might include acridine, ethylene oxide, and methanesulfonyl chloride. Reaction conditions often involve controlled temperatures and the use of catalysts or bases to facilitate the reactions.
Industrial Production Methods
Industrial production of such compounds would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-(9-Acridinylamino)-3-(2-hydroxyethoxy)phenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Conditions might include the use of strong bases or acids to facilitate the reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its interactions with biological macromolecules like DNA.
Medicine: Investigated for its potential as an anticancer or antimicrobial agent.
Industry: Could be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(9-Acridinylamino)-3-(2-hydroxyethoxy)phenyl)methanesulfonamide would likely involve its interaction with DNA or proteins. The acridine moiety can intercalate into DNA, disrupting its function and potentially leading to cell death. The hydroxyethoxy and methanesulfonamide groups might enhance its solubility and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a fluorescent dye.
Mitoxantrone: An anticancer drug with a similar acridine structure.
Proflavine: Another acridine derivative with antimicrobial properties.
Uniqueness
N-(4-(9-Acridinylamino)-3-(2-hydroxyethoxy)phenyl)methanesulfonamide is unique due to its specific combination of functional groups, which might confer unique properties in terms of solubility, binding affinity, and biological activity.
Properties
CAS No. |
80266-45-1 |
|---|---|
Molecular Formula |
C22H21N3O4S |
Molecular Weight |
423.5 g/mol |
IUPAC Name |
N-[4-(acridin-9-ylamino)-3-(2-hydroxyethoxy)phenyl]methanesulfonamide |
InChI |
InChI=1S/C22H21N3O4S/c1-30(27,28)25-15-10-11-20(21(14-15)29-13-12-26)24-22-16-6-2-4-8-18(16)23-19-9-5-3-7-17(19)22/h2-11,14,25-26H,12-13H2,1H3,(H,23,24) |
InChI Key |
SIHRZECBNKTYOJ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



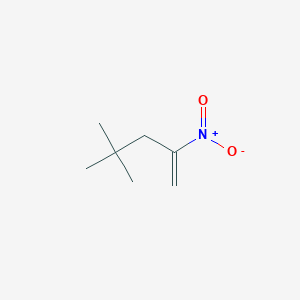
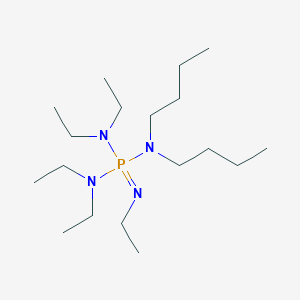
![1-[2-(2-Hydroxyethyl)hexahydropyrrolo[1,2-b][1,2]oxazol-3-yl]butan-1-one](/img/structure/B14430535.png)
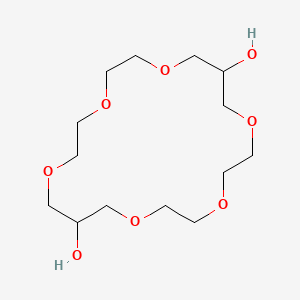
![2,3a,5-Triphenyl-3a,6-dihydropyrazolo[1,5-c]pyrimidine-7(3H)-thione](/img/structure/B14430543.png)
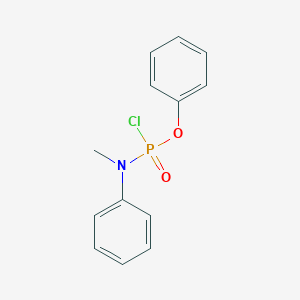

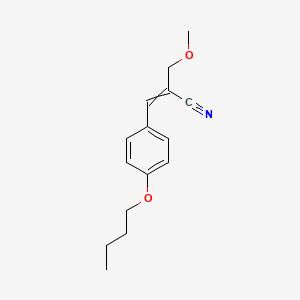
![4-Methyl-2-[(4-nitrophenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14430570.png)
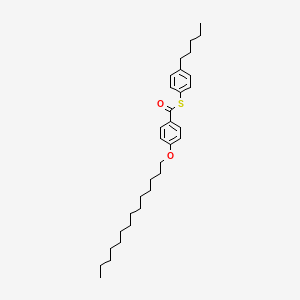
![2,2-Dimethyl-3-methylidene-1,4-dioxaspiro[4.4]nonane](/img/structure/B14430590.png)
![bis[4-(1H-benzimidazol-2-yl)phenyl]diazene](/img/structure/B14430594.png)

